molecular formula C8H6BrF3 B6202669 5-bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene CAS No. 1784790-30-2

5-bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene

Cat. No.: B6202669
CAS No.: 1784790-30-2
M. Wt: 239
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Description

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene is an organic compound with the molecular formula C8H6BrF3. This compound is part of the aromatic benzene family and contains bromine, fluorine, and methyl substituents. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene typically involves the bromination of 2-(difluoromethyl)-1-fluoro-3-methylbenzene. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of tubular reactors for diazotization reactions has also been reported to improve the stability and yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. These reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reaction is usually performed in the presence of a base, such as potassium phosphate, and a solvent like ethanol or toluene.

Major Products Formed

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond between the compound and an arylboronic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms allows for versatile reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

1784790-30-2

Molecular Formula

C8H6BrF3

Molecular Weight

239

Purity

95

Origin of Product

United States

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